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Compound of Interest

Compound Name: 5,7-Difluoroquinazolin-4-amine

CAS No.: 1009034-66-5

Cat. No.: B3198063

Get Quote

Abstract & Scientific Rationale
5,7-Difluoroquinazolin-4-amine (CAS: 1009034-66-5) represents a specialized fluorinated

scaffold within the quinazoline class of heterocycles. While 4-aminoquinazolines are the

pharmacophore backbone for blockbuster kinase inhibitors like Gefitinib and Erlotinib, the

specific 5,7-difluoro substitution pattern offers unique physicochemical properties.

Why This Molecule?
Electronic Modulation: The fluorine atoms at positions 5 and 7 exert a strong electron-

withdrawing effect, reducing the pKa of the N1 nitrogen and potentially altering hydrogen

bond strength in the ATP-binding pocket of kinases.

Metabolic Stability: Fluorination blocks metabolic "soft spots" on the aromatic ring, potentially

reducing oxidative metabolism by Cytochrome P450 enzymes compared to non-fluorinated

analogs.
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Fragment-Based Discovery: As a low molecular weight fragment (MW ~181.14 Da), this

compound is an ideal candidate for Fragment-Based Drug Discovery (FBDD) screens to

identify novel binding modes in the hinge region of kinases (e.g., EGFR, Aurora A) or

HSP90.

This guide details the protocol for profiling this scaffold in cell culture, moving from solubility

optimization to functional target engagement.

Pre-Experimental Phase: Compound Handling
Critical Note: 5,7-Difluoroquinazolin-4-amine is a hydrophobic crystalline solid. Improper

solubilization will lead to micro-precipitation in cell culture media, causing false-positive

cytotoxicity (physical cell stress) rather than pharmacological effect.

Formulation Protocol
Parameter Specification Notes

Molecular Weight 181.14 g/mol Formula: C₈H₅F₂N₃

Primary Solvent DMSO (Dimethyl Sulfoxide)
Anhydrous, cell-culture grade

(≥99.9%)

Stock Concentration 100 mM
High concentration minimizes

DMSO volume in final assay.

Storage -20°C or -80°C

Store in aliquots to avoid

freeze-thaw cycles. Protect

from light.

Step-by-Step Solubilization:

Weigh 18.1 mg of compound.

Add 1.0 mL of sterile DMSO.

Vortex vigorously for 60 seconds.

Sonicate in a water bath at room temperature for 5–10 minutes until the solution is perfectly

clear.
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Quality Check: Inspect against a dark background. If turbidity persists, warm to 37°C for 5

minutes.

Phase 1: Cytotoxicity Profiling (Therapeutic
Window)
Objective: Determine the IC50 (Half-maximal inhibitory concentration) to establish the potency

of the scaffold and define non-toxic doses for mechanistic assays.

Cell Line Selection:

A549 (Lung Carcinoma): Wild-type EGFR; standard model for quinazoline sensitivity.

H1975 (Lung Carcinoma): EGFR T790M/L858R; resistant to first-gen quinazolines.

Beas-2B (Normal Bronchial Epithelium): Toxicity control to calculate Selectivity Index (SI).

Experimental Workflow (DOT Visualization)
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Caption: Figure 1. High-throughput cytotoxicity screening workflow for 5,7-Difluoroquinazolin-
4-amine.

Detailed Protocol (CCK-8 Assay)
Seeding: Plate cells at 3,000–5,000 cells/well in 100 µL complete media. Incubate for 24

hours.

Preparation of Working Solutions:

Prepare a "2X" compound plate in culture media (max DMSO concentration must be <1%

final).

Dilution Scheme: Start at 200 µM (2X) down to 0.2 µM (8-point, 1:3 serial dilution).
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Treatment: Add 100 µL of 2X compound solution to the cell plates (Final Volume: 200 µL;

Final Max Conc: 100 µM).

Controls: Vehicle (0.5% DMSO), Positive Control (1 µM Staurosporine or 10 µM Gefitinib).

Incubation: Incubate for 72 hours at 37°C, 5% CO₂.

Measurement: Add 20 µL CCK-8 reagent (Dojindo) per well. Incubate 1–4 hours. Measure

Absorbance at 450 nm.

Phase 2: Mechanistic Validation (Target
Engagement)
Hypothesis: As a quinazoline, the compound likely targets the ATP-binding pocket of Receptor

Tyrosine Kinases (RTKs), specifically EGFR. Objective: Verify if the 5,7-difluoro scaffold alone

can inhibit EGFR autophosphorylation, or if it requires a "tail" moiety.

Signaling Pathway & Intervention Points[1]
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Caption: Figure 2.[1] Predicted mechanism of action. The compound competes with ATP at the

EGFR kinase domain, blocking downstream MAPK and PI3K signaling.

Western Blot Protocol (Phospho-EGFR)[1]
This assay is the "Go/No-Go" decision point for kinase activity.

Starvation: Seed A549 cells in 6-well plates. Once 80% confluent, wash with PBS and switch

to serum-free media for 12–16 hours. (Crucial to reduce basal phosphorylation).

Drug Treatment: Treat cells with the compound (10 µM, 50 µM) or Control (Gefitinib 1 µM) for

2 hours.

Stimulation: Add EGF (Epidermal Growth Factor) at 50 ng/mL for 15 minutes to spike

phosphorylation.

Lysis: Immediately place on ice. Wash with cold PBS. Lyse in RIPA buffer +

Protease/Phosphatase Inhibitors.

Detection Targets:

Primary: p-EGFR (Tyr1068) – Marker of direct target inhibition.

Secondary: p-ERK1/2 (Thr202/Tyr204) – Marker of downstream pathway shutdown.

Loading Control:

-Actin or Total EGFR.

Interpretation:

Strong Hit: Complete disappearance of p-EGFR band at 10 µM.

Weak Hit (Scaffold only): Reduction of p-EGFR intensity, but not complete ablation. This

confirms the scaffold binds, but likely needs derivatization (e.g., adding a hydrophobic aniline

tail at C4) to become a nanomolar drug.
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Disclaimer: This protocol is for research use only. 5,7-Difluoroquinazolin-4-amine is a

chemical reagent and not a clinically approved drug. Always consult the Safety Data Sheet

(SDS) before handling.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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